molecular formula C9H9N3O5 B1623724 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- CAS No. 6281-26-1

2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-

Cat. No.: B1623724
CAS No.: 6281-26-1
M. Wt: 239.18 g/mol
InChI Key: TUTQORSNAITDSX-ONNFQVAWSA-N
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Description

Properties

CAS No.

6281-26-1

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

5-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H9N3O5/c1-6-5-11(9(13)16-6)10-4-7-2-3-8(17-7)12(14)15/h2-4,6H,5H2,1H3/b10-4+

InChI Key

TUTQORSNAITDSX-ONNFQVAWSA-N

SMILES

CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Furmethoxadone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, amino derivatives, and substituted furmethoxadone compounds .

Scientific Research Applications

Introduction to 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-

2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- is a compound belonging to the class of nitrofurans, characterized by a furan ring with a nitro group. This compound has garnered attention in various scientific fields due to its pharmacological properties, particularly in treating bacterial and protozoal infections.

Pharmacological Uses

Antimicrobial Activity :
2-Oxazolidinone derivatives have been extensively studied for their antimicrobial properties. Specifically, they are effective against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is primarily through the inhibition of bacterial protein synthesis, making them valuable in treating infections caused by Gram-positive bacteria and certain protozoa .

Case Study :
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of 2-Oxazolidinone derivatives against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load, highlighting its potential as a therapeutic agent in resistant infections .

Biochemical Research

Metabolite Identification :
Research has shown that 2-Oxazolidinone can be detected in human biological samples following exposure. This has implications for understanding human exposure to environmental pollutants and the pharmacokinetics of drug metabolism .

Table: Metabolite Detection Studies

Study ReferenceSample TypeDetection MethodFindings
PMID: 31557052Human BloodLC-MS/MSDetected presence of the compound
Other StudiesAnimal ModelsHPLCIdentified metabolites post-administration

Chemical Synthesis Research

The synthesis of 2-Oxazolidinone derivatives is an area of active research due to their potential applications in drug development. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact.

Synthesis Example :
One notable method involves the reaction of furfural with amines under controlled conditions to yield the desired oxazolidinone structure. This approach not only provides high yields but also allows for the incorporation of various substituents that can modulate biological activity .

Mechanism of Action

Furmethoxadone exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication . This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
  • CAS No.: 6281-26-1
  • Molecular Formula : C₁₀H₁₀N₄O₅
  • Structure: Features a 2-oxazolidinone core substituted with a methyl group at position 5 and a (5-nitro-2-furanyl)methyleneamino group at position 3 .

Key Properties :

  • Molecular Weight : 266.21 g/mol (calculated)
  • Physical State : Likely a crystalline solid (inferred from analogs like furazolidone, which is yellow crystalline) .
  • Therapeutic Role : Presumed antibacterial activity based on structural similarity to nitrofuran derivatives .
Structural Analogues
Compound Name CAS No. Substituents (Position 5) Core Structure Key Functional Groups
Target Compound 6281-26-1 Methyl 2-Oxazolidinone 5-Nitro-2-furylmethyleneamino, methyl
Furaltadone 139-91-3 4-Morpholinylmethyl 2-Oxazolidinone 5-Nitro-2-furylmethyleneamino, morpholine
5-[(4-Butylpiperazinyl)methyl] analog 95022-68-7 4-Butylpiperazinylmethyl 2-Oxazolidinone 5-Nitro-2-furylmethyleneamino, piperazine
Nifuratel 4936-47-4 (Methylthio)methyl 2-Oxazolidinone 5-Nitro-2-furylmethyleneamino, thioether
Furazolidone 67-45-8 None (unsubstituted) 2-Oxazolidinone 5-Nitro-2-furylmethyleneamino
Nitrofurantoin 67-20-9 Hydantoin ring Hydantoin 5-Nitro-2-furylmethyleneamino

Structural Insights :

  • Morpholine (Furaltadone) and piperazine (95022-68-7) substituents introduce hydrogen-bonding sites, influencing solubility and pharmacokinetics .
  • Thioether in Nifuratel (4936-47-4) may confer redox activity, broadening antimicrobial scope .

Key Differences :

  • Spectrum : Nifuratel and Furazolidone show broader activity (bacteria, fungi, protozoa) than Nitrofurantoin (primarily urinary pathogens) .
  • Toxicity: Nitrofurans like Furazolidone are associated with carcinogenic risk (IARC Class 3), limiting long-term use .
Physicochemical Properties
Property Target (6281-26-1) Furazolidone (67-45-8) Furaltadone (139-91-3) Nifuratel (4936-47-4)
Molecular Weight 266.21 225.16 281.25 286.29
LogP ~1.0 (estimated) 0.93 0.92 1.3
Melting Point Not reported 254–256°C (dec.) 275°C (dec.) Not reported
Solubility Low in water Poor aqueous solubility Moderate in DMSO Soluble in DMSO

Key Trends :

  • Higher LogP in Nifuratel correlates with enhanced lipid solubility, favoring tissue penetration .
  • Melting Points : Nitrofurans generally decompose at high temperatures due to nitro group instability .

Biological Activity

2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- (also known as Furmethoxadon) is a compound belonging to the nitrofuran class of antimicrobial agents. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.

  • IUPAC Name : 3-{[(5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one
  • Molecular Formula : C₉H₉N₃O₅
  • Molar Mass : 239.18 g/mol

Furmethoxadon exhibits its biological activity primarily through:

  • Antimicrobial Action : It is effective against various bacterial and protozoal pathogens, making it useful in treating gastrointestinal infections.
  • Genotoxic Effects : Studies indicate that metabolites of furmethoxadon can induce DNA damage and mutations, which raises concerns regarding its safety profile in long-term use .

Antimicrobial Activity

Furmethoxadon has been shown to be effective in treating:

  • Bacterial Diarrhea : It is particularly noted for its efficacy against susceptible strains causing diarrhea and enteritis .
  • Protozoal Infections : The compound has demonstrated activity against protozoa, contributing to its therapeutic applications.

Toxicity Studies

Research indicates that nitrofurans, including furmethoxadon, pose several toxicity risks:

  • Acute Toxicity : Significant adverse effects have been observed in laboratory animals, particularly affecting the lungs and central nervous system. Symptoms include respiratory distress and neurotoxicity such as tremors and convulsions .
  • Chronic Toxicity : Long-term exposure has been associated with hepatotoxicity and genotoxicity. In rats, a no observed adverse effect level (NOAEL) of approximately 120 mg/kg body weight per day was noted for nitrofurantoin, a related compound .

Case Studies

  • Clinical Observations : In human studies, oral administration of furmethoxadon has led to gastrointestinal disturbances such as nausea and abdominal pain. Additionally, it has been linked to hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase deficiency .
  • Epidemiological Data : Some studies have reported associations between nitrofuran exposure and increased cancer risk in certain populations. For instance, bronchial adenocarcinoma was noted in mice at lower doses of AOZ (a metabolite), suggesting potential carcinogenic effects .

Summary of Biological Activity

The biological activity of 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against bacteria and protozoa; used for gastrointestinal infections
GenotoxicityInduces DNA damage; potential carcinogenic effects noted in animal studies
Acute ToxicityRespiratory distress and neurotoxic symptoms observed in animal models
Chronic ToxicityAssociated with hepatotoxicity and hemolytic anemia in sensitive populations

Q & A

What are the established synthetic routes for 3-[[(5-nitro-2-furanyl)methylene]amino]-5-methyl-2-oxazolidinone?

Level: Basic
Methodological Answer:
The compound is synthesized via hydrolysis and condensation reactions. A validated procedure involves:

Hydrolysis of N-(benzylidene)-3-amino-2-oxazolidone in aqueous sulfuric acid.

Steam distillation to remove benzaldehyde byproducts.

Condensation with 5-nitro-2-furaldehyde diacetate under reflux in iso-propanol.

Crystallization and purification yields the product (92.8% yield, m.p. 254–256°C).
Key reagents: 5-nitro-2-furaldehyde diacetate, iso-propanol, and sulfuric acid. This method ensures high purity and scalability for lab-scale synthesis .

How can spectroscopic techniques confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR (¹H/¹³C): Identify characteristic peaks:
    • 5-nitro-2-furanyl moiety : Aromatic protons at δ 7.2–7.8 ppm; nitro group resonance in ¹³C (~150 ppm).
    • Oxazolidinone ring : Methyl group (5-CH₃) at δ 1.2–1.5 ppm; carbonyl (C=O) at ~175 ppm.
  • IR Spectroscopy: Confirm C=O (1740–1760 cm⁻¹), C-N (1250–1350 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) stretches.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 225.2 (C₈H₇N₃O₅) with fragmentation patterns matching the nitro-furan and oxazolidinone groups.
    These methods are critical for distinguishing structural analogs (e.g., nitrofurazolidone vs. furazolidone) .

How can researchers optimize the synthesis yield of this compound?

Level: Advanced
Methodological Answer:
Yield optimization requires:

Stoichiometric control: Maintain a 1:1.1 molar ratio of N-(benzylidene)-3-amino-2-oxazolidone to 5-nitro-2-furaldehyde diacetate to minimize unreacted intermediates.

Reaction kinetics: Monitor hydrolysis at 80–90°C for 1 hour to ensure complete benzaldehyde removal.

Solvent selection: Use iso-propanol for reflux to enhance solubility of intermediates and reduce side reactions.

Crystallization conditions: Slow cooling (0.5°C/min) improves crystal purity.
Documented yields of 92.8% are achievable under these conditions .

What toxicological profiles are reported for this compound, and how should researchers mitigate risks?

Level: Advanced
Methodological Answer:

  • Carcinogenicity: Classified by IARC as Group 3 (not classifiable for human carcinogenicity) due to insufficient evidence. However, nitro-furan derivatives are associated with genotoxicity in vitro .
  • Mitigation strategies:
    • Use PPE (gloves, fume hoods) to avoid dermal/oral exposure.
    • Conduct Ames tests for mutagenicity screening.
    • Monitor metabolic byproducts (e.g., nitrofuran metabolites) using LC-MS/MS in biological studies .

How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Level: Advanced
Methodological Answer:
Discrepancies arise from:

Structural analogs: Compare activities of 3-[[(5-nitro-2-furanyl)methylene]amino] derivatives (e.g., nitrofurazolidone vs. furazolidone) to isolate substituent effects .

Assay conditions: Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines.

Mechanistic studies:

  • Evaluate nitro-reductase activation pathways via gene knockout models.
  • Use flow cytometry to distinguish bacteriostatic vs. apoptotic effects.
    Cross-reference results with databases like PubChem to validate trends .

What computational approaches predict the reactivity of this compound in nucleophilic environments?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Model the electrophilic nitro-furan moiety using Gaussian09 at the B3LYP/6-31G* level. Predict reaction sites (e.g., C=N imine bond susceptibility).
  • Solvatochromism Analysis: Use UV-Vis spectroscopy (e.g., λmax shifts in polar vs. non-polar solvents) to validate computational predictions of charge distribution .
  • MD Simulations: Simulate interactions with bacterial nitroreductases (e.g., NfsB) to identify binding affinities.

Key Physical Properties (For Reference)

PropertyValueSource
Melting Point254–256°C (dec.)
Molecular FormulaC₈H₇N₃O₅
Boiling Point (Est.)366.66°C
Density (Est.)1.5406 g/cm³

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